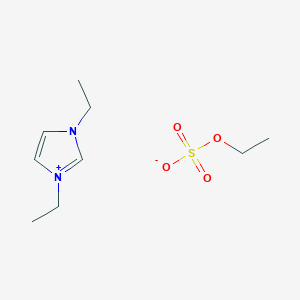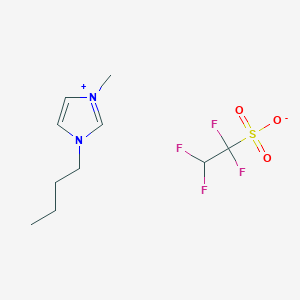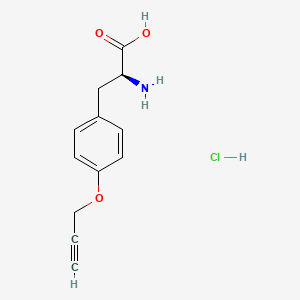![molecular formula C16H8Cl4F6 B6360085 1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95% CAS No. 119757-44-7](/img/structure/B6360085.png)
1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95% (hereinafter referred to as TTFB) is a versatile organic compound with a wide range of applications in scientific research and laboratory experiments. TTFB has been used in various research areas, including organic synthesis, material science, and biochemistry. It is a colorless liquid with a low melting point and a high boiling point. TTFB is a highly reactive compound and is often used as a reagent in organic synthesis.
Applications De Recherche Scientifique
TTFB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to prepare various organic compounds, such as alkenes, aromatics, and heterocycles. It has also been used in material science to synthesize polymers and other materials. In addition, TTFB has been used in biochemistry for the synthesis of proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of TTFB is based on its reactivity with other compounds. In organic synthesis, TTFB can react with alkenes and aromatics to form new compounds. In material science, TTFB can be used to synthesize polymers and other materials. In biochemistry, TTFB can react with proteins and other biomolecules to form new compounds.
Biochemical and Physiological Effects
TTFB has been studied for its biochemical and physiological effects. In general, TTFB is considered to be non-toxic and has been shown to have no adverse effects on humans or animals. However, it is important to note that TTFB is a highly reactive compound and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
TTFB has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for synthesizing a variety of compounds. It is also relatively inexpensive and can be easily obtained from chemical suppliers. In addition, TTFB is non-toxic and has no adverse effects on humans or animals.
However, there are also some limitations to using TTFB in laboratory experiments. It is a highly reactive compound and can react with other compounds, which can lead to unwanted side reactions. In addition, TTFB can be difficult to handle due to its low melting point and high boiling point.
Orientations Futures
TTFB has a wide range of applications in scientific research and laboratory experiments. In the future, it is likely that TTFB will continue to be used for organic synthesis, material science, and biochemistry. It is also possible that new applications for TTFB may be developed in the future, such as the use of TTFB in drug discovery and development. Additionally, further research into the biochemical and physiological effects of TTFB may lead to new insights into its potential uses.
Méthodes De Synthèse
TTFB can be synthesized by a variety of methods. The most common method is the Friedel-Crafts alkylation of trifluoromethylbenzene with 1,1,2,2-tetrachloroethane in the presence of an acid catalyst. This reaction produces the desired product in high yields with minimal waste. Other methods that have been used to synthesize TTFB include the reaction of trifluoromethylbenzene with 1,1,2,2-tetrachloroethane in the presence of a Lewis acid catalyst, and the reaction of 1,1,2,2-tetrachloroethane with trifluoromethylbenzene in the presence of an anion exchange resin.
Propriétés
IUPAC Name |
1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4F6/c17-13(18,9-3-1-5-11(7-9)15(21,22)23)14(19,20)10-4-2-6-12(8-10)16(24,25)26/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPNVOZUSGFXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(C2=CC(=CC=C2)C(F)(F)F)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)







![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)




